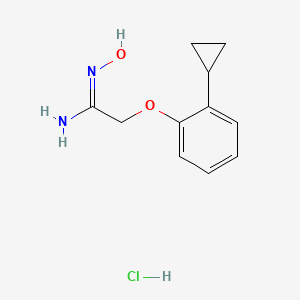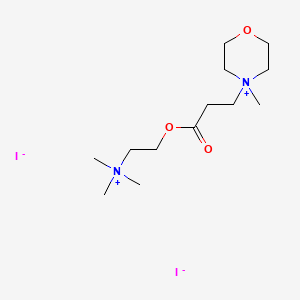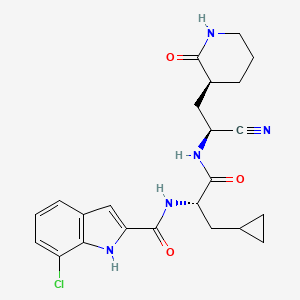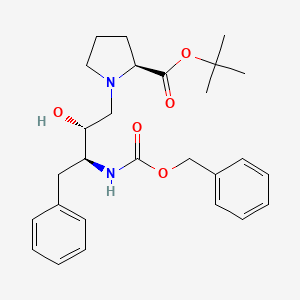
3ZU3Hac35A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3ZU3Hac35A involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of glycinamide derivatives and their subsequent reactions with dichlorophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3ZU3Hac35A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
These derivatives are often studied for their enhanced or modified biological activities .
Scientific Research Applications
3ZU3Hac35A has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3ZU3Hac35A involves its interaction with specific molecular targets within biological systems. The compound binds to certain proteins and enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3ZU3Hac35A include other glycinamide derivatives and molecules with similar structural features, such as:
- N-(2-(1-Methyl-2-pyrrolidinyl)ethyl)glycinamide
- N-(2-(2,4-Dichlorophenyl)ethyl)glycinamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
410080-55-6 |
|---|---|
Molecular Formula |
C29H37Cl4N5O3 |
Molecular Weight |
645.4 g/mol |
IUPAC Name |
N-[2-[(2-amino-2-oxoethyl)-[2-(2,4-dichlorophenyl)ethyl]amino]-2-oxoethyl]-N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1-methylpyrrolidin-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C29H37Cl4N5O3/c1-36-12-2-3-24(36)8-11-35-17-28(40)38(14-10-21-5-7-23(31)16-26(21)33)19-29(41)37(18-27(34)39)13-9-20-4-6-22(30)15-25(20)32/h4-7,15-16,24,35H,2-3,8-14,17-19H2,1H3,(H2,34,39) |
InChI Key |
YZWIGOVHAHQNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCNCC(=O)N(CCC2=C(C=C(C=C2)Cl)Cl)CC(=O)N(CCC3=C(C=C(C=C3)Cl)Cl)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















